3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL
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Overview
Description
3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound featuring a thiazole ring, a trifluoromethyl group, and a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[(4-Cyclohexylphenyl)[[[4-[(trifluoromethyl)thio]phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide
- (4-cyclopentyl-3-(trifluoromethyl)phenyl)methanol
Uniqueness
3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H27F3N2OS |
---|---|
Molecular Weight |
460.6g/mol |
IUPAC Name |
3-[4-(4-cyclohexylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C25H27F3N2OS/c26-25(27,28)21-8-4-9-22(16-21)29-24-30(14-5-15-31)23(17-32-24)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h4,8-13,16-18,31H,1-3,5-7,14-15H2 |
InChI Key |
MHLJYKJBNGWRNX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCCO |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCCO |
Origin of Product |
United States |
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